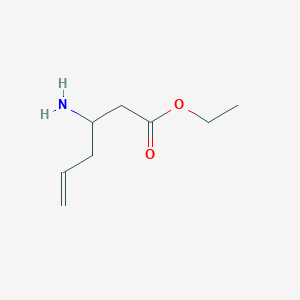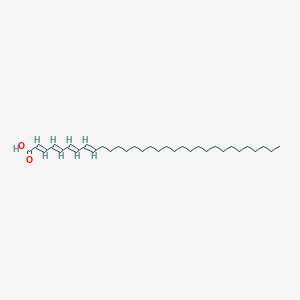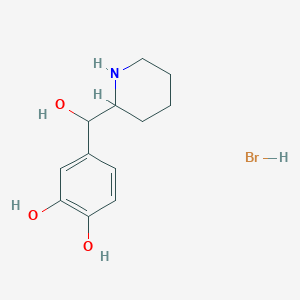
リミテロール臭化水素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
リミテロール臭化水素酸塩は、第三世代の短時間作用型β2アドレナリン受容体作動薬です。これは主に気管支拡張薬として、喘息や慢性閉塞性肺疾患(COPD)などの状態の治療に使用されます。 この化合物は、その作用の速やかな開始と比較的短い効果持続時間で知られています .
科学的研究の応用
Rimiterol Hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study β2-adrenoreceptor agonists and their interactions.
Biology: Research on its effects on cellular signaling pathways and receptor binding.
Medicine: Clinical studies focus on its efficacy and safety in treating respiratory conditions.
Industry: Used in the development of new bronchodilator formulations and inhalation devices
作用機序
リミテロール臭化水素酸塩は、気管支の平滑筋細胞にあるβ2アドレナリン受容体に選択的に結合することによってその効果を発揮します。この結合はアデニル酸シクラーゼを活性化し、サイクリックAMPレベルを上昇させ、気管支平滑筋の弛緩と気管支拡張をもたらします。 この化合物の作用の速やかな開始は、β2アドレナリン受容体に対する高い親和性と、肺組織に迅速に浸透する能力によるものです .
類似の化合物:
イソプレナリン: 別のβ2アドレナリン受容体作動薬ですが、作用時間は短いです。
サルブタモール: より長時間作用するβ2アドレナリン受容体作動薬で、作用開始が遅いです。
テルブタリン: サルブタモールに似ていますが、薬物動態が異なります
独自性: リミテロール臭化水素酸塩は、その作用の速やかな開始と短い作用時間で独自性があり、気管支痙攣の急性緩和に適しています。 他のβ2アドレナリン受容体作動薬と比較して、心血管系の副作用が比較的少ないため、特定の臨床シナリオでは好ましい選択肢となっています .
生化学分析
Biochemical Properties
Rimiterol Hydrobromide is a selective β2-adrenoreceptor agonist . This means it interacts with β2-adrenoreceptors, which are proteins found on the surface of cells in the lungs. By binding to these receptors, Rimiterol Hydrobromide triggers a series of biochemical reactions that lead to the relaxation of the smooth muscle in the airways, thereby helping to alleviate symptoms of asthma .
Cellular Effects
In cellular terms, Rimiterol Hydrobromide influences cell function by interacting with cell signaling pathways. Specifically, it binds to β2-adrenoreceptors on the cell surface, which triggers a cascade of events inside the cell. This includes the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation .
Molecular Mechanism
The molecular mechanism of action of Rimiterol Hydrobromide involves its binding to β2-adrenoreceptors. This binding activates the enzyme adenylate cyclase, leading to an increase in cAMP levels within the cell. The rise in cAMP levels then activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .
Temporal Effects in Laboratory Settings
Rimiterol Hydrobromide has a rapid onset of action when administered as an aerosol . It has a short half-life of less than 5 minutes when given intravenously and is rapidly metabolized to its 3-O-methyl derivative . The effects of Rimiterol Hydrobromide can be observed quickly in laboratory settings, making it a valuable tool for studying bronchodilation and related processes .
Dosage Effects in Animal Models
In animal models, Rimiterol Hydrobromide has been shown to produce dose-dependent bronchodilation . Higher doses lead to greater bronchodilation, but without significant increases in heart rate or other adverse effects . This suggests that Rimiterol Hydrobromide can be used at relatively high doses without causing undue cardiovascular stress.
Metabolic Pathways
Rimiterol Hydrobromide is rapidly metabolized in the body, primarily to its 3-O-methyl derivative
Subcellular Localization
The subcellular localization of Rimiterol Hydrobromide is not well documented. As a β2-adrenoreceptor agonist, it is likely to bind to β2-adrenoreceptors located on the cell surface. Once bound, it triggers intracellular signaling cascades, influencing processes within the cell .
準備方法
合成経路と反応条件: リミテロール臭化水素酸塩は、4-ヒドロキシ-2-ピペリジニルメチル-1,2-ベンゼンジオールと臭化水素酸との反応を含む、複数段階のプロセスによって合成できます。 反応には、通常、臭化水素酸塩の正しい生成を確保するために制御された条件が必要です .
工業生産方法: リミテロール臭化水素酸塩の工業生産には、実験室の設定と同様の反応条件を使用して、より高い収率と純度を実現するように最適化された大規模合成が含まれます。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理措置が含まれています .
化学反応の分析
反応の種類: リミテロール臭化水素酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は酸化されてキノンを形成することができます。
還元: 還元反応は、それを元のカテコール構造に戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主な生成物: これらの反応によって生成される主な生成物には、酸化によって生成されるキノンや置換反応によって生成される置換カテコールなどの、親化合物のさまざまな誘導体が含まれます .
4. 科学研究における用途
リミテロール臭化水素酸塩には、いくつかの科学研究における用途があります。
化学: β2アドレナリン受容体作動薬とその相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体結合への影響に関する研究。
医学: 臨床研究は、呼吸器疾患の治療におけるその有効性と安全性を調べています。
類似化合物との比較
Isoprenaline: Another β2-adrenoreceptor agonist but with a shorter duration of action.
Salbutamol: A longer-acting β2-adrenoreceptor agonist with a slower onset of action.
Terbutaline: Similar to salbutamol but with different pharmacokinetic properties
Uniqueness: Rimiterol Hydrobromide is unique due to its rapid onset and short duration of action, making it suitable for acute relief of bronchospasm. Its relatively low cardiovascular side effects compared to other β2-adrenoreceptor agonists also make it a preferred choice in certain clinical scenarios .
特性
CAS番号 |
31842-61-2 |
|---|---|
分子式 |
C12H18BrNO3 |
分子量 |
304.18 g/mol |
IUPAC名 |
4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H/t9-,12+;/m0./s1 |
InChIキー |
QPYZEEKXUYXZBK-PKKHVXKMSA-N |
SMILES |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |
異性体SMILES |
C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O.Br |
正規SMILES |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |
Key on ui other cas no. |
31842-61-2 |
同義語 |
rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol Hydrobromide; erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol Hydrobromide; Asmaten; NSC 289336; Pulmadil; R |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



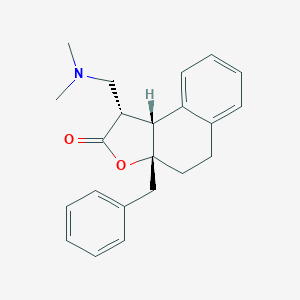
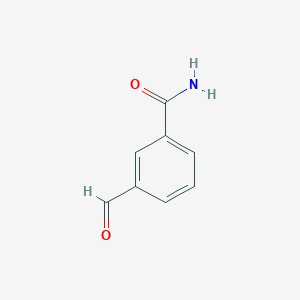

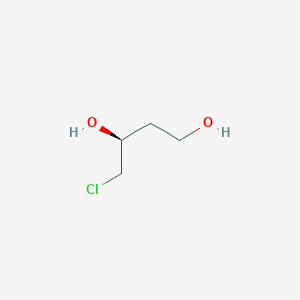

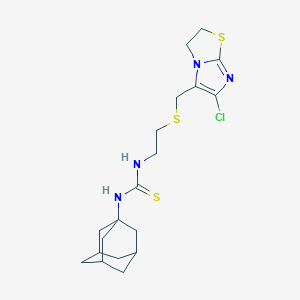
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)
